Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to (3-Chloroisoquinolin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-Chloroisoquinolin-5-yl)boronic acid, identified by the CAS number 1429665-44-0 , is a specialized heterocyclic organoboron compound that has emerged as a significant building block in synthetic and medicinal chemistry.[1] Its structure, featuring a chlorinated isoquinoline core functionalized with a boronic acid moiety, offers a unique combination of reactivity and structural complexity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the strategic construction of complex molecules relevant to drug discovery. Boronic acids, as a class, are prized for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2][3] The presence of the chloro- and isoquinoline functionalities in this specific reagent allows for precise, multi-step synthetic strategies, making it an invaluable tool for researchers aiming to develop novel therapeutic agents.[4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (3-Chloroisoquinolin-5-yl)boronic acid is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1429665-44-0 | [1] |
| Molecular Formula | C₉H₇BClNO₂ | BLD Pharm |
| Molecular Weight | 207.42 g/mol | BLD Pharm |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm |
Handling and Storage: (3-Chloroisoquinolin-5-yl)boronic acid should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and refrigerated at 2-8°C. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, proper storage is crucial to maintain the reagent's integrity and ensure reproducible results.
Synthetic Pathways: Accessing the Core Moiety
The synthesis of aryl boronic acids can be achieved through several established methodologies. For a heteroaromatic system like (3-Chloroisoquinolin-5-yl)boronic acid, a common and effective strategy involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.
A plausible synthetic route is outlined below:
Figure 1: Plausible synthetic workflow for (3-Chloroisoquinolin-5-yl)boronic acid.
Detailed Synthetic Protocol (Exemplary):
-
Reaction Setup: A solution of 5-bromo-3-chloroisoquinoline in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78°C.
-
Halogen-Metal Exchange: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction is stirred at -78°C for a specified time to ensure complete formation of the organolithium intermediate.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. This electrophilic trapping step forms the borate ester complex.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl). The mixture is allowed to warm to room temperature, leading to the hydrolysis of the borate ester to the desired boronic acid.
-
Isolation and Purification: The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through recrystallization or column chromatography.
This method, a variation of which has been described for other heterocyclic boronic acids, offers a reliable route to the target compound from a suitable halogenated precursor.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-Chloroisoquinolin-5-yl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] It is widely employed in the pharmaceutical industry to construct the biaryl and heteroaryl-aryl scaffolds that are prevalent in many drug candidates.[8][9]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general framework for the coupling of (3-Chloroisoquinolin-5-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reagent Preparation: To a reaction vessel, add (3-Chloroisoquinolin-5-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution or by using freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to a temperature typically between 80-100°C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The ability to introduce this moiety in a controlled and efficient manner makes (3-Chloroisoquinolin-5-yl)boronic acid a highly valuable reagent.
-
Scaffold Hopping and SAR Studies: Researchers can use this boronic acid to couple the 3-chloroisoquinoline core to various aromatic and heteroaromatic partners, rapidly generating libraries of novel compounds for structure-activity relationship (SAR) studies.
-
Targeted Synthesis: The presence of the chlorine atom at the 3-position provides an additional handle for subsequent functionalization, such as nucleophilic aromatic substitution or further cross-coupling reactions, allowing for the synthesis of highly complex and decorated molecules.
-
Bioisosteric Replacement: Boronic acids are considered bioisosteres of carboxylic acids, and their incorporation into drug candidates can modulate physicochemical properties and improve pharmacokinetic profiles.[3]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (3-Chloroisoquinolin-5-yl)boronic acid.
-
Hazard Identification: Based on data for similar boronic acid compounds, (3-Chloroisoquinolin-5-yl)boronic acid should be considered as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth and seek medical advice.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.[11]
Conclusion
(3-Chloroisoquinolin-5-yl)boronic acid is a potent and versatile synthetic intermediate that empowers chemists to construct complex molecular architectures. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the inherent biological relevance of the isoquinoline scaffold, solidifies its importance in the field of drug discovery and development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
Sources
- 1. 1429665-44-0|(3-Chloroisoquinolin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. fishersci.com [fishersci.com]
